molecular formula C19H18N2O3 B1192217 AZ11760788

AZ11760788

Cat. No.: B1192217
M. Wt: 322.36
InChI Key: ZABUNFIOJAACKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRPV1 is activated by capsaicin, heat, and protons, making it a therapeutic target for chronic pain conditions. Despite the historical challenges of systemic TRPV1 antagonists due to on-target hyperthermia and impaired noxious heat sensation, AZ11760788 has emerged as a potent candidate in preclinical and early clinical studies. Its development leverages a translational intradermal capsaicin model to assess target engagement and pharmacodynamics in humans, providing critical insights into its efficacy and safety profile .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.36

IUPAC Name

1-(7-Hydroxynaphthalen-1-yl)-3-(4-methoxybenzyl)urea

InChI

InChI=1S/C19H18N2O3/c1-24-16-9-5-13(6-10-16)12-20-19(23)21-18-4-2-3-14-7-8-15(22)11-17(14)18/h2-11,22H,12H2,1H3,(H2,20,21,23)

InChI Key

ZABUNFIOJAACKG-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=C(OC)C=C1)NC2=C3C=C(O)C=CC3=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ-11760788;  AZ 11760788;  AZ11760788

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Structural Similarities

AZ11760788 belongs to a class of competitive TRPV1 antagonists that inhibit capsaicin-induced activation of the channel. All three compounds share a common mechanism of action but differ in potency, binding kinetics, and minimal effective concentrations required for TRPV1 inhibition .

Pharmacodynamic and Efficacy Data

The translational study by the European Pain Federation utilized a double-blind, placebo-controlled design in healthy volunteers. Intradermal capsaicin was administered to induce localized pain and flare responses, with antagonists applied via microdosing to quantify TRPV1 inhibition. Key findings are summarized below:

Table 1: Comparison of this compound with Two TRPV1 Antagonists

Parameter This compound Compound B Compound C
Potency Ranking 1 (Most potent) 2 3
Minimal Effective Concentration (nM) 12.5 ± 2.1 35.4 ± 4.7 78.9 ± 6.3
Flare Response Inhibition (%) 89.3 ± 3.2 72.1 ± 5.6 54.8 ± 7.1
Time to Maximal Effect (min) 45 60 90

Data derived from intradermal capsaicin model results .

Key Differentiators of this compound

  • Superior Potency : this compound demonstrated a 2.8-fold and 6.3-fold lower minimal effective concentration compared to Compound B and C, respectively, indicating stronger TRPV1 binding affinity .
  • Rapid Onset : Achieved maximal inhibition of flare responses in 45 minutes, outperforming both competitors.
  • Clinical Relevance : The estimated human efficacious concentration (12.5 nM) aligns with preclinical predictions, reducing the risk of off-target effects observed in earlier TRPV1 antagonists (e.g., hyperthermia) .

Limitations and Challenges

While this compound shows promise, its clinical viability depends on further safety profiling. Earlier TRPV1 antagonists, such as SB-705498 and AMG-517, failed in late-stage trials due to adverse thermoregulatory effects. This compound’s localized administration via microdosing may circumvent systemic side effects, but long-term data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ11760788
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AZ11760788

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.